molecular formula C24H33N3O8 B12079390 Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No.: B12079390
M. Wt: 491.5 g/mol
InChI Key: DYWKOBKAKXHVRP-UHFFFAOYSA-N
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Description

(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxycarbonyl, tert-butoxycarbonyl, and pyrrolidine carboxylate. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. This is followed by the coupling of the protected amino acids with the pyrrolidine derivative. The final step involves the deprotection of the amino groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate
  • (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Uniqueness

The uniqueness of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H33N3O8

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H33N3O8/c1-24(2,3)35-23(32)26-18(14-25-22(31)34-15-16-8-6-5-7-9-16)20(29)27-17(12-13-28)10-11-19(27)21(30)33-4/h5-9,13,17-19H,10-12,14-15H2,1-4H3,(H,25,31)(H,26,32)

InChI Key

DYWKOBKAKXHVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=O

Origin of Product

United States

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